Benzadox
Overview
Description
Benzadox, also known as (benzamidooxy)acetic acid, is a synthetic compound primarily used as a herbicide. It was developed to control broad-leaved weeds and grasses in sugarbeet crops. Despite its initial promise, this compound has become largely obsolete due to the development of more effective and environmentally friendly alternatives .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its inhibitory effects on enzymes involved in the C4 photosynthesis pathway in plants.
Medicine: Investigated for its potential as an inhibitor of certain enzymes, which could have therapeutic applications.
Industry: Used in the agricultural industry as a herbicide to control weeds in sugarbeet crops
Safety and Hazards
Mechanism of Action
Target of Action
Benzadox, also known as (benzamidooxy)acetic acid, primarily targets the enzymes of the C4 photosynthetic pathway in plants . It is a relatively strong inhibitor of alanine aminotransferase , an enzyme that plays a crucial role in nitrogen metabolism and the production of proteins and energy.
Mode of Action
This compound interacts with its targets by inhibiting their activity. In in vitro experiments, it has been shown to inhibit alanine aminotransferase at concentrations of 5mM . Kinetic studies have shown that this compound is a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate .
Biochemical Pathways
The inhibition of alanine aminotransferase by this compound affects the C4 photosynthetic pathway. This pathway is responsible for capturing carbon dioxide in plants and is critical for their growth and survival. In this compound-treated leaves of Panicum miliaceum, a NAD-malic enzyme type C4 species, there was strong inhibition of both alanine and aspartate aminotransferase and of photosynthetic O2 evolution within one hour . This inhibition alters the pool sizes of metabolites in the cycle: the aspartate level was increased two-fold, while the levels of other metabolites such as pyruvate, alanine, oxalacetate, and malate were decreased .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can be affected by its route of administration, absorption, and volume of distribution
Result of Action
The primary result of this compound’s action is the inhibition of photosynthesis in C4 plants . By inhibiting key enzymes in the C4 photosynthetic pathway, this compound disrupts the plants’ ability to capture carbon dioxide and produce energy, which can lead to their death. This makes this compound effective as a herbicide, particularly for controlling broad-leaved weeds and grasses in sugarbeet crops .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, its activity has been shown to increase with temperature . Its efficacy decreases if there is rain within 4 hours following application . Therefore, the timing of this compound application in relation to weather conditions can significantly impact its effectiveness as a herbicide.
Biochemical Analysis
Biochemical Properties
Benzadox plays a significant role in biochemical reactions. It is a relatively strong inhibitor of the enzyme alanine aminotransferase in in vitro experiments . This interaction with the enzyme is crucial in understanding the biochemical properties of this compound.
Cellular Effects
The effects of this compound on cells are profound. Under stress conditions, cells respond to this compound by forming more biofilm matrix and endospores . This response indicates that this compound influences cell function significantly.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the activity of alanine aminotransferase, an enzyme involved in amino acid metabolism . This inhibition can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change. For instance, under stress conditions, the structure of the endospores formed in response to this compound also changes . This change reduces their resistance and makes them more difficult to germinate .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits alanine aminotransferase, an enzyme involved in the metabolism of amino acids . This inhibition can affect metabolic flux and metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzadox is synthesized through the reaction of benzoyl chloride with hydroxylamine, followed by the reaction with chloroacetic acid. The process involves the following steps:
Formation of Benzoyl Hydroxylamine: Benzoyl chloride reacts with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form benzoyl hydroxylamine.
Reaction with Chloroacetic Acid: Benzoyl hydroxylamine is then reacted with chloroacetic acid in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Benzadox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzamidooxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
(Aminooxy)acetic acid: A potent inhibitor of alanine and aspartate aminotransferases, similar to Benzadox.
Benzoxazole: A heterocyclic compound with various biological activities, including antimicrobial and anticancer properties.
Benzoxaborole: A versatile scaffold used in organic synthesis and medicinal chemistry .
Uniqueness of this compound: this compound is unique due to its specific inhibitory effects on enzymes involved in the C4 photosynthesis pathway. Its ability to selectively control broad-leaved weeds and grasses in sugarbeet crops also sets it apart from other herbicides. its obsolescence is due to the development of more effective and environmentally friendly alternatives .
Properties
IUPAC Name |
2-benzamidooxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRGQGLIUAMOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041625 | |
Record name | Benzadox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5251-93-4, 16555-77-4 | |
Record name | Benzadox | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5251-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzadox [ANSI:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Hydroxybenzoylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016555774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzadox | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzadox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(benzoylamino)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZADOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSR5R1E31I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of benzadox, and how does it impact plants like kochia?
A1: While the precise mechanism of action of this compound is not fully elucidated in the provided research, the studies demonstrate its efficacy as a herbicide, particularly against kochia ([1, 2]). [] indicates that this compound effectively controls kochia in sugarbeets when applied postemergence. The research suggests that this compound interferes with the growth and development of kochia, ultimately leading to plant death. [] hints at this compound's potential to inhibit C4 photosynthesis, a pathway utilized by plants like kochia for carbon fixation. Disrupting this crucial process could explain the observed herbicidal activity.
Q2: How do environmental factors influence the efficacy of this compound?
A2: The research highlights the significant role of environmental factors on this compound's effectiveness. [] reveals that higher temperatures enhance the herbicidal activity of this compound, while rainfall shortly after application can reduce its efficacy. This suggests that temperature might influence the uptake, transport, or metabolism of this compound within the plant. Conversely, rainfall could lead to wash-off from plant surfaces, reducing its absorption and effectiveness. The study also found that delaying rainfall for a sufficient period after application can mitigate this effect. These findings underscore the importance of considering environmental conditions when applying this compound to optimize its herbicidal action.
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